![molecular formula C18H29N5O2 B2756012 7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-60-5](/img/structure/B2756012.png)
7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.463. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to xanthine derivatives and has been studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C21H27N5O2
- Molecular Weight : 399.47 g/mol
- CAS Number : 851937-90-1
Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells. A study demonstrated that a related compound accelerated apoptosis in MCF cell lines and suppressed tumor growth in vivo .
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
7-butyl... | MCF | 25.72 ± 3.95 | Induces apoptosis |
Related Compound | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research on similar purine derivatives has indicated:
- Acetylcholinesterase Inhibition : Certain derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neuroprotection .
Compound | AChE IC50 (µM) |
---|---|
7-butyl... | 0.089 |
Other Derivative | 0.120 |
Anti-inflammatory Activity
In addition to anti-cancer properties, this compound may possess anti-inflammatory effects:
- Cyclooxygenase Inhibition : Related compounds have demonstrated COX inhibition, which is vital in managing inflammation .
Case Study 1: Anti-Cancer Efficacy
A study conducted on mice bearing tumors treated with a compound structurally similar to 7-butyl... showed significant tumor growth suppression compared to control groups. The treatment resulted in a marked decrease in tumor size and improved survival rates.
Case Study 2: Neuroprotective Potential
In vitro studies using neuronal cell cultures indicated that the compound could protect against oxidative stress-induced damage. The mechanism involved the modulation of signaling pathways associated with cell survival.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine derivatives, including 7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione. The compound has shown cytotoxic effects against various cancer cell lines.
Key Findings:
- In Vitro Studies: A study demonstrated that related compounds exhibited IC50 values in the range of 25 to 50 μM against multiple cancer cell lines, indicating significant cytotoxicity .
- In Vivo Studies: Experiments on tumor-bearing mice revealed that these compounds could effectively suppress tumor growth, suggesting their potential as anticancer agents .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Mechanism of Action:
- The interaction with acetylcholinesterase (AChE) has been noted, where derivatives displayed IC50 values as low as 0.089 µM against AChE . This suggests potential applications in treating conditions like Alzheimer's disease.
Supporting Studies:
- Research indicates that related compounds can reduce neuronal cell death under oxidative stress conditions by modulating AChE activity and promoting survival pathways .
Structure-Activity Relationship (SAR)
The efficacy of 7-butyl-1,3-dimethyl derivatives is influenced by structural modifications. Variations in substituents can significantly alter biological activity.
Compound Variation | Biological Activity | Reference |
---|---|---|
7-butyl substitution | Enhanced anticancer activity | |
Piperidine modification | Increased AChE inhibition | |
Methyl group addition | Improved solubility and bioavailability |
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Common methods include:
- Alkylation: Using alkyl halides to introduce butyl groups.
- Cyclization: Forming the purine core through cyclization reactions.
- Acylation: Modifying functional groups to enhance biological activity.
In industrial settings, large-scale synthesis may employ continuous flow reactors and automated synthesis techniques to optimize yield and purity .
Análisis De Reacciones Químicas
Alkylation and Substituent Modification
The compound’s 8-[(4-methylpiperidin-1-yl)methyl] group undergoes nucleophilic substitution under basic conditions. Key examples include:
-
Mechanism : The piperidine nitrogen acts as a nucleophile, facilitating SN2 reactions with alkyl halides. Steric hindrance from the 4-methyl group modulates reaction rates.
Oxidation and Reduction
The purine core and substituents exhibit redox activity:
Oxidation
Oxidizing Agent | Conditions | Outcome | References |
---|---|---|---|
KMnO₄ (aq) | Acidic, 50°C, 3 hr | Cleavage of purine ring to urea derivatives | |
Ozone | CH₂Cl₂, −78°C, 1 hr | Oxidative degradation of alkyne groups |
Reduction
Reducing Agent | Conditions | Outcome | References |
---|---|---|---|
NaBH₄ | MeOH, 25°C, 2 hr | Reduction of ketone groups (if present) | |
H₂/Pd-C | EtOH, 40 psi, 6 hr | Hydrogenation of alkenes/alkynes |
Cycloaddition and Multicomponent Reactions
The compound participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and Mannich-type reactions:
Reaction Type | Reagents/Conditions | Products | References |
---|---|---|---|
CuAAC | NaN₃, CuI, DMF, 60°C, 12 hr | Triazole-linked conjugates | |
Three-component Mannich | Formaldehyde, secondary amines, THF, 25°C | Aminobutynyl derivatives |
Example Synthesis :
text7-Butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione + Propargyl bromide → 7-(prop-2-yn-1-yl) intermediate + Formaldehyde + diisopropylamine → 7-(4-(diisopropylamino)but-2-yn-1-yl) final product [7]
Hydrolysis and Stability
Stability studies reveal pH-dependent degradation:
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes enzymatic modifications:
Enzyme | Reaction | Metabolites Identified | References |
---|---|---|---|
Cytochrome P450 3A4 | N-demethylation at position 1 or 3 | Desmethyl derivatives | |
Esterases | Hydrolysis of ester prodrugs (if applicable) | Carboxylic acid analogs |
Comparative Reactivity with Analogues
Structural analogs exhibit divergent reactivity due to substituent effects:
Analog Substituent | Key Reactivity Difference | References |
---|---|---|
8-[(Morpholin-4-yl)methyl] | Faster alkylation due to reduced steric hindrance | |
7-Isopentyl | Enhanced stability under acidic conditions |
Industrial-Scale Reaction Optimization
Synthetic protocols emphasize efficiency and purity:
Propiedades
IUPAC Name |
7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-5-6-9-23-14(12-22-10-7-13(2)8-11-22)19-16-15(23)17(24)21(4)18(25)20(16)3/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSDOUPSUNYIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.